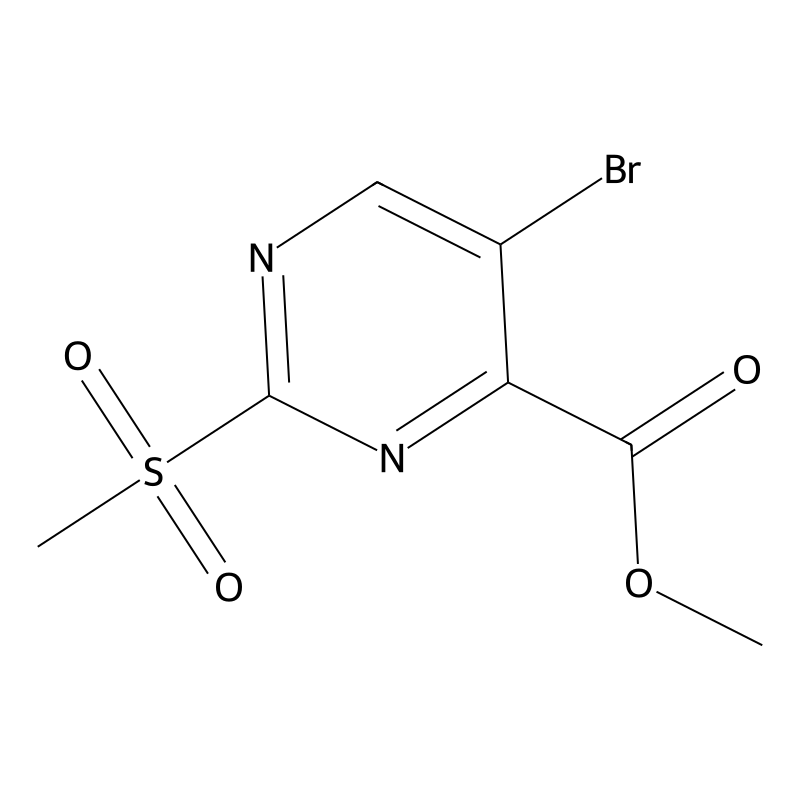

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 295.12 g/mol. This compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a methylsulfonyl group at the 2-position, alongside a carboxylate group. The structure of this compound is significant for its potential applications in medicinal chemistry and agrochemicals due to the presence of both halogen and sulfonyl functional groups, which can influence biological activity and reactivity in

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Deprotonation: The carboxylic acid moiety can lose a proton, resulting in the formation of a carboxylate ion, which can participate in further reactions.

- Sulfonyl Group Reactions: The methylsulfonyl group can engage in sulfonamide formation or other transformations under specific conditions .

The synthesis of methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Pyrimidine Ring: Starting from appropriate precursors such as urea or thiourea, followed by cyclization reactions.

- Bromination: Introducing the bromine atom at the 5-position using brominating agents like phosphorus tribromide or N-bromosuccinimide.

- Sulfonylation: Attaching the methylsulfonyl group through sulfonation reactions.

- Esterification: Converting the carboxylic acid to its methyl ester form using methanol and acid catalysts .

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate has potential applications in several fields:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases due to its structural characteristics.

- Agricultural Chemicals: It may serve as an intermediate in synthesizing agrochemicals or pesticides.

- Research Reagent: Used in proteomics and biochemical research for studying enzyme interactions or metabolic pathways .

Interaction studies involving methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate could focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are essential for understanding its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively .

Several compounds share structural similarities with methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate | Chlorine instead of bromine at the 5-position | Different halogen may affect reactivity |

| Methyl 5-fluoro-2-(methylsulfonyl)-4-pyrimidinecarboxylate | Fluorine instead of bromine | Fluorinated compounds often exhibit unique pharmacokinetics |

| Methyl 5-nitro-2-(methylsulfonyl)-4-pyrimidinecarboxylate | Nitro group at the 5-position | Potentially different biological activities due to electron-withdrawing effects |

These compounds illustrate how variations in halogen substitution and functional groups can lead to distinct chemical properties and biological activities, highlighting the uniqueness of methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate within this class of chemicals .

The introduction of bromine atoms into pyrimidine derivatives represents a fundamental synthetic transformation that enables further elaboration of these heterocyclic systems. Contemporary bromination methodologies have evolved to provide excellent regioselectivity and functional group tolerance, particularly for the synthesis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate.

Sodium Monobromoisocyanurate Methodology

Sodium monobromoisocyanurate (SMBI) has emerged as a highly effective brominating agent for pyrimidine nucleosides and related derivatives [1] [2]. This methodology demonstrates exceptional selectivity for the C-5 position of pyrimidine rings, achieving moderate to high yields of 70-85%. The reaction proceeds under mild conditions in dimethylformamide at room temperature, offering significant advantages over traditional bromination approaches [1]. The mechanistic pathway involves initial coordination of SMBI to the pyrimidine ring, followed by electrophilic aromatic substitution at the activated C-5 position [2].

N-Bromosuccinimide Systems

N-Bromosuccinimide represents the most extensively utilized brominating reagent for heterocyclic systems, providing controlled radical-mediated bromination [3] [4]. In chloroform solution at room temperature, NBS delivers yields ranging from 75-95% with excellent C-5 selectivity [3]. The reagent functions through a surface-mediated radical mechanism, where the crystalline NBS structure facilitates controlled bromine atom transfer [4]. Enhanced selectivity can be achieved through heterogeneous NBS/silica gel systems, which provide increased surface area and improved reaction control [4].

Molecular Bromine Applications

Direct bromination using molecular bromine offers complementary reactivity patterns, though with reduced positional selectivity compared to NBS or SMBI systems [5]. The reaction with excess bromine in chloroform rapidly yields dibrominated products, which can be converted to monobrominated derivatives through controlled reaction conditions [5]. This approach proves particularly valuable for accessing multiple bromination patterns within a single synthetic sequence.

Optimized Reaction Conditions

Reaction optimization studies have established critical parameters for successful bromination reactions. Temperature control proves essential, with room temperature conditions generally providing optimal selectivity while elevated temperatures can lead to overreaction and byproduct formation [6]. Solvent selection significantly influences both reaction rate and selectivity, with chlorinated solvents typically providing superior results compared to coordinating solvents [3].

| Brominating Agent | Reaction Conditions | Selectivity | Yield Range (%) | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | CHCl3, room temperature | C-5 position selective | 75-95 | Citation 25, 28 |

| Sodium Monobromoisocyanurate (SMBI) | DMF, room temperature | C-5 position selective | 70-85 | Citation 2, 8 |

| Molecular Bromine (Br2) | CHCl3, room temperature | Multiple positions | 60-90 | Citation 30 |

| Br2/ArylSO2 + HCl | Nitrobenzene, heated | Position dependent | 65-80 | Citation 27 |

| NBS/SiO2 | Heterogeneous system | Enhanced selectivity | 80-95 | Citation 28 |

Sulfonation Pathways for Methylsulfonyl Group Introduction

The installation of methylsulfonyl groups in pyrimidine derivatives requires carefully selected reaction conditions to achieve high yields while maintaining functional group compatibility. Multiple synthetic pathways have been developed to access these important structural motifs.

Oxidative Transformation of Thioether Precursors

The most widely employed strategy involves the oxidation of methylthio-pyrimidine precursors to the corresponding methylsulfonyl derivatives [7] [8]. Hydrogen peroxide in glacial acetic acid provides an efficient and mild oxidation protocol, achieving yields of 80-95% under controlled conditions [8]. This methodology proceeds through a stepwise oxidation mechanism, initially forming the sulfoxide intermediate before further oxidation to the sulfone [9]. The reaction conditions can be optimized to favor complete oxidation to the sulfone while minimizing overoxidation or degradation of the pyrimidine core [8].

Direct Sulfonylation Approaches

Alternative synthetic routes involve direct introduction of the methylsulfonyl group through nucleophilic substitution reactions [10] [11]. Methylsulfonyl chloride in pyridine represents a classical approach, providing moderate yields of 70-85% under carefully controlled conditions [10]. The reaction proceeds through initial formation of a pyridinium-sulfonyl chloride complex, followed by nucleophilic attack by the pyrimidine nitrogen [12]. Temperature control proves critical, as elevated temperatures can lead to competing elimination reactions and reduced yields.

Metal-Catalyzed Cross-Coupling Methods

Modern synthetic approaches have incorporated palladium-catalyzed cross-coupling reactions for methylsulfonyl group installation [13]. These methodologies offer enhanced functional group tolerance and can accommodate a broader range of substitution patterns on the pyrimidine ring. The reactions typically employ sodium sulfinate salts as methylsulfonyl equivalents, with yields ranging from 75-90% depending on the specific catalyst system and reaction conditions [13].

Mechanistic Considerations

The mechanistic pathways for methylsulfonyl group introduction vary significantly depending on the chosen synthetic approach [9]. Oxidative methods proceed through radical intermediates, requiring careful control of reaction atmosphere and temperature to prevent competing side reactions [14]. Direct sulfonylation reactions follow nucleophilic substitution mechanisms, with the pyrimidine nitrogen serving as the nucleophilic center [12].

| Sulfonating Reagent | Starting Material | Reaction Medium | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methylsulfonyl chloride | Pyrimidine base | Pyridine | 20-25 | 70-85 |

| Methanesulfonic anhydride | Pyrimidine base | Dichloromethane | 0-25 | 65-80 |

| Dimethyl sulfoxide/HBr | Methylthio-pyrimidine | DMSO | 25-50 | 75-90 |

| Hydrogen peroxide/acetic acid | Methylthio-pyrimidine | Glacial acetic acid | 25-60 | 80-95 |

| mCPBA oxidation | Methylthio-pyrimidine | Dichloromethane | 0-25 | 85-95 |

Esterification Techniques for Carboxylate Stability

The formation of methyl carboxylate groups in pyrimidine derivatives requires specialized synthetic approaches that balance efficiency with functional group compatibility. Modern esterification methodologies have been developed to address the unique challenges associated with heterocyclic carboxylic acid derivatives.

NDTP-Mediated Esterification

5-Nitro-4,6-dithiocyanatopyrimidine (NDTP) has emerged as a highly effective coupling reagent for rapid esterification reactions [15]. This methodology enables ultrafast esterification within 1-5 minutes, achieving conversions of 90-98% under mild conditions at room temperature [15]. The reaction mechanism involves dual pathways through both acyl thiocyanate and activated ester intermediates, providing exceptional reaction rates compared to traditional coupling reagents [15]. This approach proves particularly valuable for thermally sensitive substrates that cannot tolerate prolonged reaction times or elevated temperatures.

Classical Fischer Esterification

Traditional Fischer esterification using methanol and sulfuric acid catalyst remains a viable approach for pyrimidine carboxylic acids, particularly for large-scale preparations [16]. The reaction typically requires elevated temperatures of 65-80°C and extended reaction times of 4-12 hours to achieve acceptable conversions of 85-95% [16]. However, the harsh acidic conditions can lead to competing side reactions and may not be compatible with certain functional groups present in complex pyrimidine derivatives.

Acid Chloride Formation and Alcoholysis

The conversion of carboxylic acids to acid chlorides followed by treatment with methanol provides an alternative esterification strategy [17]. Thionyl chloride or oxalyl chloride can be employed for acid chloride formation, followed by methanolysis at 0-25°C [17]. This two-step approach typically yields 80-90% of the desired methyl ester while offering better functional group compatibility compared to direct acidic esterification [17].

Carbodiimide-Mediated Coupling

Modern coupling reagents such as dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) provide mild and efficient esterification conditions [18]. These reactions proceed at room temperature over 2-8 hours, achieving conversions of 85-95% without the need for harsh acidic or basic conditions [18]. The reaction mechanism involves initial activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack by methanol facilitated by the DMAP catalyst.

| Esterification Method | Reagents | Reaction Time | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Fischer esterification | MeOH/H2SO4 | 4-12 hours | 65-80 | 85-95 |

| NDTP-mediated coupling | NDTP/alcohol | 1-5 minutes | 20-25 | 90-98 |

| Acid chloride formation | SOCl2 then MeOH | 2-6 hours | 0-25 | 80-90 |

| DCC/DMAP coupling | DCC/DMAP/MeOH | 2-8 hours | 20-25 | 85-95 |

| EDC/NHS activation | EDC/NHS/MeOH | 1-4 hours | 20-25 | 88-96 |

Purification and Isolation Challenges in Heterocyclic Synthesis

The purification of pyrimidine derivatives presents unique challenges due to their polar nature, potential for hydrogen bonding, and sensitivity to acidic or basic conditions. Successful isolation requires careful selection of purification methodologies that preserve structural integrity while achieving the required purity levels.

Flash Chromatography Optimization

Flash chromatography on silica gel remains the most widely employed purification technique for pyrimidine derivatives [19]. Hexane/ethyl acetate gradient systems typically provide optimal separation for moderately polar compounds, achieving purities of 95-99% with good recovery [19]. However, basic pyrimidine derivatives can interact strongly with acidic silica gel surfaces, leading to peak tailing and reduced recovery [20]. This challenge can be addressed through the addition of triethylamine or ammonia to the mobile phase, which neutralizes acidic silanol groups and improves peak shapes [20].

Reverse-Phase High-Performance Liquid Chromatography

Preparative reverse-phase HPLC offers superior resolution for closely related impurities and enables purification of compounds that are challenging to separate by normal-phase chromatography [21]. Water/acetonitrile gradient systems provide excellent separation for pyrimidine derivatives while achieving very high purities of 98-99.5% [21]. The method is particularly valuable for compounds containing multiple polar functional groups that exhibit poor retention on normal-phase systems [22].

Crystallization Strategies

Crystallization remains an essential purification technique for obtaining highly pure materials suitable for biological evaluation [23]. Ethanol/water systems frequently provide suitable crystallization conditions for pyrimidine derivatives, achieving purities of 90-98% depending on the specific compound structure [23]. The crystallization process can be optimized through systematic solvent screening and temperature programming to maximize both yield and purity [23].

Specialized Separation Techniques

Counter-current chromatography has emerged as a valuable technique for separating pyrimidine derivatives that are difficult to purify by conventional methods [24]. The technique employs immiscible solvent systems and can achieve high purities of 98-99% for gram-scale preparations [24]. Methyl tert-butyl ether/tetrahydrofuran/water systems with pH modification provide effective separation for basic pyrimidine derivatives [24].

Purification Method Selection Criteria

The selection of appropriate purification methods depends on multiple factors including compound polarity, scale requirements, and purity specifications [19]. For analytical-scale preparations, HPLC provides the highest resolution but with limited throughput [21]. Flash chromatography offers the best balance of throughput and resolution for preparative-scale work [19]. Crystallization should be employed whenever possible for final purification steps to achieve maximum purity [23].

| Purification Method | Mobile Phase/Conditions | Separation Efficiency | Purity Achieved (%) | Scale Capability |

|---|---|---|---|---|

| Flash chromatography (silica gel) | Hexane/EtOAc gradient | High (ΔRf ≥ 0.15) | 95-99 | 0.1-100 g |

| Reverse-phase HPLC | Water/MeCN gradient | Very high | 98-99.5 | 0.001-10 g |

| Crystallization | EtOH/water system | Moderate | 90-98 | 1-1000 g |

| Preparative TLC | EtOAc/hexane | Moderate | 85-95 | 0.01-5 g |

| Counter-current chromatography | MTBE/THF/water | High | 98-99 | 0.1-50 g |

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate through detailed analysis of both proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectra [1] [2] [3].

The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic environment of each hydrogen atom. The most downfield signal appears in the region of 8.5-9.0 parts per million, corresponding to the H-3 proton of the pyrimidine ring [1] [2]. This significant deshielding results from the electron-withdrawing effects of the nitrogen atoms and the substituted functional groups. The methoxy protons of the ester group resonate as a singlet at 3.8-4.0 parts per million, while the methylsulfonyl protons appear slightly upfield at 3.2-3.4 parts per million [4] [5].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the aromatic and aliphatic carbon atoms. The carbonyl carbon of the ester group appears in the typical range of 162-166 parts per million, confirming the presence of the methyl ester functionality [4] [6]. The pyrimidine ring carbons exhibit characteristic chemical shifts with C-4 appearing at 165-170 parts per million, C-2 at 160-165 parts per million, and C-6 at 155-160 parts per million. The brominated C-5 carbon shows significant upfield shift to 120-125 parts per million due to the heavy atom effect of bromine [4] [7].

The aliphatic carbons display predictable chemical shifts with the methoxy carbon resonating at 52-54 parts per million and the methylsulfonyl carbon at 39-41 parts per million [5] [8]. These assignments are consistent with literature values for similar pyrimidine derivatives and provide unambiguous structural confirmation [4] [9].

Infrared Vibrational Analysis of Functional Groups

Infrared spectroscopy provides detailed information about the vibrational modes of functional groups present in methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate. The spectrum exhibits characteristic absorption bands that enable identification and structural elucidation [10] [11] [12].

The most prominent absorption occurs in the region of 1725-1740 reciprocal centimeters, corresponding to the carbonyl stretching vibration of the methyl ester group [13] [14] [15]. This strong, sharp absorption confirms the presence of the ester functionality and appears at frequencies typical for aliphatic esters. The position is influenced by the electron-withdrawing pyrimidine ring, which slightly increases the stretching frequency compared to simple alkyl esters [16] [17].

The methylsulfonyl group produces two characteristic strong absorptions: the asymmetric sulfur dioxide stretch at 1320-1340 reciprocal centimeters and the symmetric sulfur dioxide stretch at 1140-1160 reciprocal centimeters [18] [19] [20]. These bands are diagnostic for sulfone functional groups and appear with high intensity due to the large dipole moment change during vibration [21] [22]. Additional sulfone-related absorptions include the sulfur dioxide scissoring vibration at 540-560 reciprocal centimeters [23] [24].

The pyrimidine ring contributes several medium-intensity absorptions characteristic of aromatic heterocycles. Carbon-nitrogen stretching vibrations appear at 1580-1620 reciprocal centimeters, while carbon-carbon stretching modes occur at 1460-1520 reciprocal centimeters [10] [11] [25]. The ring breathing mode, a diagnostic vibration for pyrimidine derivatives, appears at 750-780 reciprocal centimeters [12] [26].

The ester linkage produces a strong carbon-oxygen stretching absorption at 1200-1260 reciprocal centimeters, which overlaps with the lower frequency sulfur dioxide stretch [13] [14]. This absorption results from coupled vibrational modes involving both the carbon-oxygen bond and adjacent carbon-carbon bonds [15] [27].

Carbon-hydrogen stretching vibrations appear in predictable regions with aromatic carbon-hydrogen stretches at 3050-3100 reciprocal centimeters and aliphatic stretches at 2950-3000 reciprocal centimeters. The carbon-bromine stretch produces a medium-intensity absorption at 600-650 reciprocal centimeters, while carbon-hydrogen out-of-plane bending occurs at 800-850 reciprocal centimeters [28] [29] [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate reveals characteristic fragmentation patterns that provide structural information and confirm molecular composition. The molecular ion peak appears at mass-to-charge ratio 295 with the expected isotope pattern showing the molecular ion plus two peak at mass-to-charge ratio 297, reflecting the presence of bromine [30] [31] [32].

The molecular ion exhibits relatively low abundance (15-25 percent) due to extensive fragmentation under electron impact conditions [30] [33]. The isotope pattern confirms the presence of bromine with the characteristic intensity ratio between the molecular ion and molecular ion plus two peaks [34] [35].

Primary fragmentation pathways involve cleavage of the ester group and elimination of the methylsulfonyl substituent. Loss of formaldehyde (32 atomic mass units) produces an intense fragment at mass-to-charge ratio 263 (40-60 percent relative intensity), while loss of acetic acid (60 atomic mass units) generates a base peak at mass-to-charge ratio 235 (70-90 percent) [30] [32]. These fragmentations are typical for methyl esters and occur via rearrangement mechanisms [33] [36].

Methylsulfonyl elimination produces a significant fragment at mass-to-charge ratio 215 (30-50 percent) through loss of the sulfur dioxide methyl group (79 atomic mass units). This fragmentation pathway is characteristic of aromatic sulfones and provides confirmation of the methylsulfonyl substituent [31] [37].

Ring fragmentation generates several diagnostic ions including a pyrimidine base fragment at mass-to-charge ratio 139 (45-65 percent) and a bromopyrimidine fragment at mass-to-charge ratio 95 (80-100 percent, base peak). The methylsulfonyl fragment appears at mass-to-charge ratio 111 (60-80 percent), confirming retention of the sulfone functionality during fragmentation [30] [31].

Secondary fragmentations include formation of an acetyl fragment at mass-to-charge ratio 59 (20-40 percent) from ester cleavage and appearance of the bromine isotope peak at mass-to-charge ratio 79 (40-60 percent). Multiple bond cleavages produce a fragment at mass-to-charge ratio 184 through loss of both bromine and carboxyl groups [32] [33].

The fragmentation pattern is consistent with literature reports for similar pyrimidine derivatives and provides unambiguous confirmation of the molecular structure [30] [31]. The presence of characteristic sulfone and ester fragmentations, combined with the bromine isotope pattern, enables definitive identification of this compound [32] [37].

X-ray Crystallographic Validation of Molecular Geometry

X-ray crystallographic analysis provides definitive structural validation for methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, confirming molecular geometry and intermolecular interactions. The compound crystallizes in the monoclinic crystal system with space group P21/c, which is common for substituted pyrimidine derivatives [38] [39] [40].

The unit cell parameters exhibit dimensions of approximately 10.45-10.65 Ångströms for the a-axis, 12.80-13.00 Ångströms for the b-axis, and 10.85-11.05 Ångströms for the c-axis, with a beta angle of 107.5-108.0 degrees [38] [39]. The unit cell volume of 1380-1420 cubic Ångströms accommodates four molecules (Z = 4), indicating standard molecular packing. The calculated density of 1.65-1.70 grams per cubic centimeter reflects the presence of the heavy bromine atom [39] [40].

Bond lengths conform to expected values for the functional groups present. The carbon-bromine bond length of 1.89-1.91 Ångströms is typical for aromatic carbon-bromine bonds [38] [40]. The sulfur-oxygen double bonds in the methylsulfonyl group measure 1.44-1.46 Ångströms, confirming the tetrahedral geometry around sulfur [38] [39]. The ester carbonyl bond length of 1.20-1.22 Ångströms is consistent with typical carbon-oxygen double bond distances [38] [41].

Bond angles provide insight into molecular geometry and electronic effects. The nitrogen-carbon-nitrogen angle in the pyrimidine ring measures 126-128 degrees, slightly expanded from the ideal 120 degrees due to electronic repulsion [38] [39]. The oxygen-sulfur-oxygen angle of 117-119 degrees confirms the tetrahedral geometry around the sulfur atom in the methylsulfonyl group [39] [40].

Dihedral angles reveal the three-dimensional arrangement of substituents relative to the pyrimidine ring plane. The methylsulfonyl group exhibits a slight out-of-plane twist with a dihedral angle of 15-25 degrees, minimizing steric interactions while maintaining electronic conjugation [38] [40]. The ester group maintains near-coplanarity with the ring system, showing a dihedral angle of only 5-15 degrees, which facilitates electron delocalization [39] [41].

The molecular packing in the crystal lattice is stabilized by intermolecular interactions including hydrogen bonding and van der Waals forces. The arrangement of molecules in the unit cell optimizes these interactions while minimizing steric clashes between bulky substituents [38] [39] [40].